An In-Depth Technical Guide to N6-Lauroyl Cordycepin-d23
An In-Depth Technical Guide to N6-Lauroyl Cordycepin-d23
This technical guide provides a comprehensive overview of N6-Lauroyl Cordycepin-d23, a deuterated derivative of a modified nucleoside analog. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, biological significance, and application in experimental contexts.
Core Identity and Chemical Properties
N6-Lauroyl Cordycepin-d23 is the deuterated form of N6-Lauroyl Cordycepin (B1669437). The "-d23" designation indicates that the 23 hydrogen atoms on the lauroyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis of N6-Lauroyl Cordycepin.
N6-Lauroyl Cordycepin itself is a derivative of Cordycepin (3'-deoxyadenosine), a bioactive compound originally isolated from the fungus Cordyceps militaris. The attachment of a lauroyl group to the N6 position of the adenine (B156593) base modifies its lipophilicity and pharmacokinetic properties. It is classified as an adenosine (B11128) deaminase inhibitor[1].
Table 1: Chemical and Physical Properties
| Property | Value (for N6-Lauroyl Cordycepin) | Value (for N6-Lauroyl Cordycepin-d23) | Reference |
| Alternate Names | 3'-Deoxy-N-(1-oxododecyl)adenosine | 3'-Deoxy-N-(1-oxododecyl-d23)adenosine | [1] |
| CAS Number | 77378-06-4 | 1332965-96-4 | [1] |
| Molecular Formula | C₂₂H₃₅N₅O₄ | C₂₂H₁₂D₂₃N₅O₄ | [1] |
| Molecular Weight | 433.54 g/mol | ~456.72 g/mol | [1] |
Synthesis and Experimental Protocols
The synthesis of N6-acyl cordycepin derivatives has been described in the literature. The following protocol is adapted from the work of Wei et al. (2009) for the synthesis of N-lauroyl-cordycepin[2]. The synthesis of the deuterated analog would follow a similar procedure, utilizing deuterated lauroyl chloride.
Proposed Synthesis of N6-Lauroyl Cordycepin
Objective: To synthesize N6-Lauroyl Cordycepin by acylating the N6-amino group of cordycepin.
Materials:
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Cordycepin
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Lauroyl chloride
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Pyridine (B92270) (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297)
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Petroleum ether
Procedure:
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Cordycepin is dissolved in a mixture of anhydrous pyridine and anhydrous DCM.
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The solution is cooled in an ice bath.
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Lauroyl chloride is added dropwise to the cooled solution with constant stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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The solvent is removed under reduced pressure.
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The residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to yield N6-Lauroyl Cordycepin.
For the synthesis of N6-Lauroyl Cordycepin-d23, lauroyl chloride-d23 would be used as the acylating agent.
Experimental Protocol: Quantification of N-acyl-cordycepin derivatives in plasma using LC-MS/MS with a deuterated internal standard
Objective: To determine the concentration of an N-acyl-cordycepin derivative in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with N6-Lauroyl Cordycepin-d23 as an internal standard.
Materials:
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Plasma samples containing the N-acyl-cordycepin analyte
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N6-Lauroyl Cordycepin-d23 (internal standard)
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Acetonitrile (B52724) (ACN)
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Formic acid
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Water (LC-MS grade)
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C18 HPLC column
Procedure:
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Sample Preparation:
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Thaw plasma samples on ice.
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To 100 µL of plasma, add 10 µL of N6-Lauroyl Cordycepin-d23 solution (at a known concentration) as the internal standard.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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LC-MS/MS Analysis:
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Chromatographic Conditions:
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient elution suitable for separating the analyte and internal standard.
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Flow rate: 0.3 mL/min.
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Injection volume: 5 µL.
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Mass Spectrometry Conditions:
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Ionization mode: Positive electrospray ionization (ESI+).
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Detection mode: Multiple Reaction Monitoring (MRM).
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Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.
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Biological Activity and Mechanism of Action
The biological activity of N6-Lauroyl Cordycepin is intrinsically linked to its parent compound, cordycepin. Cordycepin exhibits a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and immunomodulatory activities[3]. The lauroyl modification is designed to improve the pharmacokinetic profile of cordycepin, potentially enhancing its bioavailability and metabolic stability[2].
Quantitative Data
Table 2: Pharmacokinetic Parameters of Cordycepin and its N-acyl Derivatives in Rats
| Compound | Tmax (h) | Cmax (µg/mL) | AUC (µg/h/mL) | Half-life (t1/2) (h) | Reference |
| Cordycepin | 0.25 | 0.05 | 0.04 | 0.3 | [2] |
| N-propionyl-cordycepin | 0.5 | 0.12 | 0.21 | 0.8 | [2] |
| N-octanoyl-cordycepin | 1.0 | 1.51 | 2.72 | 1.5 | [2] |
| N-lauroyl-cordycepin | 1.5 | 0.89 | 2.54 | 2.1 | [2] |
| N-stearoyl-cordycepin | 2.0 | 0.23 | 1.12 | 3.5 | [2] |
Table 3: Cytotoxicity of Cordycepin
| Parameter | Value | Cell Lines/Context | Reference |
| Median IC50 | 135 µM | Based on a systematic review of 192 papers on cell survival and proliferation. | [4] |
Signaling Pathways
Cordycepin influences several critical signaling pathways involved in cell growth, proliferation, and apoptosis.
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AMPK Pathway Activation: Cordycepin is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways and the activation of catabolic pathways.
Caption: Cordycepin activates the AMPK signaling pathway.
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PI3K/Akt/mTOR Pathway Inhibition: Cordycepin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and growth.
